2-Nitro-5-(octyloxy)-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(octyloxy)benzofuran is a benzofuran derivative characterized by the presence of a nitro group at the 2-position and an octyloxy group at the 5-position of the benzofuran ring. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrobenzofurans typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using a mixture of nitric acid and acetic acid . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization .
Industrial Production Methods
Industrial production methods for 2-nitrobenzofurans often utilize large-scale nitration processes. These methods may involve the use of nitrating agents such as nitrogen dioxide or dinitrogen tetroxide in the presence of solvents like acetic acid or dichloromethane .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(octyloxy)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: The major product is typically a benzofuran derivative with an oxidized functional group.
Reduction: The major product is an amino-substituted benzofuran.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
2-Nitro-5-(octyloxy)benzofuran has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and anti-viral properties.
Medicine: Investigated for its potential as an anti-tumor agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(octyloxy)benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The octyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzofuran: Lacks the octyloxy group, making it less lipophilic.
5-Nitrobenzofuran: Has the nitro group at a different position, affecting its reactivity and biological activity.
2-Amino-5-(octyloxy)benzofuran: A reduced form of 2-Nitro-5-(octyloxy)benzofuran with different chemical properties.
Uniqueness
2-Nitro-5-(octyloxy)benzofuran is unique due to the presence of both the nitro and octyloxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications .
Properties
CAS No. |
56897-19-9 |
---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-nitro-5-octoxy-1-benzofuran |
InChI |
InChI=1S/C16H21NO4/c1-2-3-4-5-6-7-10-20-14-8-9-15-13(11-14)12-16(21-15)17(18)19/h8-9,11-12H,2-7,10H2,1H3 |
InChI Key |
KHDZISWYOVFXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.